4-Chloro-1-ethynyl-2-fluorobenzene

Vue d'ensemble

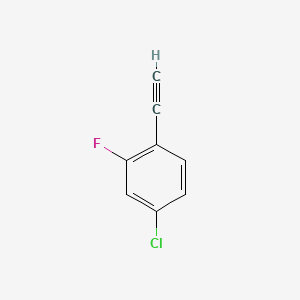

Description

4-Chloro-1-ethynyl-2-fluorobenzene is an organic compound with the molecular formula C8H4ClF. It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom at the fourth position, an ethynyl group at the first position, and a fluorine atom at the second position. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-ethynyl-2-fluorobenzene typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzene and 2-fluorobenzene.

Halogenation: The benzene ring is first halogenated to introduce the chlorine and fluorine atoms at the desired positions.

Ethynylation: The ethynyl group is then introduced through a Sonogashira coupling reaction, which involves the reaction of the halogenated benzene with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves:

Bulk Halogenation: Large-scale halogenation of benzene derivatives using chlorine and fluorine gases.

Catalytic Ethynylation: The use of advanced catalytic systems to facilitate the ethynylation reaction efficiently.

Analyse Des Réactions Chimiques

Types of Reactions

4-Chloro-1-ethynyl-2-fluorobenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.

Nucleophilic Substitution: The chlorine and fluorine atoms can be substituted by nucleophiles under appropriate conditions.

Coupling Reactions: The ethynyl group allows the compound to undergo coupling reactions, such as Sonogashira coupling, to form more complex molecules.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Br2, Cl2) and Lewis acids (e.g., AlCl3).

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used.

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and copper co-catalysts (e.g., CuI) are commonly employed.

Major Products Formed

The major products formed from these reactions include substituted benzene derivatives, coupled products with extended conjugation, and various functionalized aromatic compounds.

Applications De Recherche Scientifique

4-Chloro-1-ethynyl-2-fluorobenzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Medicine: Research into potential therapeutic applications, including the development of new drugs targeting specific diseases.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mécanisme D'action

The mechanism of action of 4-Chloro-1-ethynyl-2-fluorobenzene involves its interaction with molecular targets through various pathways:

Electrophilic Aromatic Substitution: The compound acts as an electrophile, reacting with nucleophiles to form substituted products.

Nucleophilic Substitution: The chlorine and fluorine atoms can be displaced by nucleophiles, leading to the formation of new compounds.

Coupling Reactions: The ethynyl group participates in coupling reactions, forming extended conjugated systems.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Chloro-2-ethynyl-1-fluorobenzene: Similar structure but with different substitution pattern.

1-Ethynyl-2-fluorobenzene: Lacks the chlorine atom, leading to different reactivity.

4-Chloro-1-ethynylbenzene: Lacks the fluorine atom, affecting its chemical properties.

Activité Biologique

4-Chloro-1-ethynyl-2-fluorobenzene (C8H4ClF) is a halogenated aromatic compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and relevant case studies.

The compound is characterized by the presence of a chloro and a fluorine atom, which significantly influence its reactivity and biological interactions. Its structure can be represented as follows:

Synthesis

This compound can be synthesized through various methods, including Sonogashira coupling reactions, which allow for the introduction of ethynyl groups onto aromatic rings. This method typically employs palladium catalysts and copper co-catalysts under specific conditions to yield high purity products.

Antimicrobial Activity

Research indicates that derivatives of halogenated benzene compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain substituted phenyl compounds demonstrate activity against various bacterial strains. Although specific data on this compound is limited, similar compounds in its class have been reported to possess notable antibacterial effects.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | Not specified |

| 4-Fluorophenol | Staphylococcus aureus | 7.8 µg/ml |

| 3-Chlorophenol | Pseudomonas aeruginosa | 10 µg/ml |

Enzyme Inhibition

Recent studies have explored the inhibitory effects of related compounds on enzymes such as monoamine oxidase (MAO). For example, derivatives similar to this compound have shown promising results as MAO inhibitors, which are crucial in the treatment of neurological disorders like Alzheimer's disease.

Case Study: MAO Inhibition

In a study examining various substituted phenyl compounds, it was found that compounds with halogen substitutions exhibited significant inhibition of MAO-B:

| Compound | IC50 (µM) |

|---|---|

| Pargyline (control) | 1.5 |

| 4-Chloro derivative | 1.35 |

| 4-Fluoro derivative | 2.0 |

These findings suggest that the presence of chlorine and fluorine enhances the binding affinity to the enzyme's active site.

Cytotoxicity

The cytotoxic effects of halogenated compounds have also been investigated. For instance, derivatives have shown varying degrees of antiproliferative activity against cancer cell lines. The cytotoxicity profile is critical for assessing the therapeutic potential of new drugs.

Table: Cytotoxicity Data

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | 15 |

| 3-Bromo derivative | MCF-7 | 20 |

| Unsubstituted phenol | A549 | >50 |

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The halogen atoms may facilitate stronger interactions due to their electronegativity and ability to participate in hydrogen bonding or π-stacking interactions.

Propriétés

IUPAC Name |

4-chloro-1-ethynyl-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF/c1-2-6-3-4-7(9)5-8(6)10/h1,3-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAEDSXZJJWHQQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C=C(C=C1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10679347 | |

| Record name | 4-Chloro-1-ethynyl-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188472-71-1 | |

| Record name | 4-Chloro-1-ethynyl-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.